Mesitylacetic acid
Overview
Description
Mesitylacetic acid, also known as 2,4,6-Trimethylphenylacetic acid, is a chemical compound with the formula C11H14O212. It has a molecular weight of 178.227712. It is used for research and development purposes2.
Synthesis Analysis
Mesitylacetic acid can be synthesized from mesitylene23. During the synthesis, α2-Chloroisodurene and mesitylacetonitrile are formed as intermediates32. A detailed procedure for the synthesis of Mesitylacetic acid is provided in the Organic Syntheses Procedure4.
Molecular Structure Analysis
The IUPAC Standard InChI for Mesitylacetic acid is InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)
1. The structure is also available as a 2D Mol file or as a computed 3D SD file1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Mesitylacetic acid include the formation of α2-Chloroisodurene and mesitylacetonitrile as intermediates32.
Physical And Chemical Properties Analysis
Mesitylacetic acid is a solid5. It has a melting point range of 167-171 °C5. The molecular formula is C11H14O2 and the molecular weight is 178.2312.
Scientific Research Applications
- Synthesis of 2,4,6-Trimethylbenzyl Mesitylacetate
- Scientific Field : Organic Chemistry
- Application Summary : Mesitylacetic acid is used in the synthesis of 2,4,6-trimethylbenzyl mesitylacetate .
- Methods of Application : The specific experimental procedures for this synthesis are not provided in the available resources .
- Results or Outcomes : The outcome of this process is the production of 2,4,6-trimethylbenzyl mesitylacetate .
-
Production of Lactic Acid
- Scientific Field : Environmental Science and Bio/Technology
- Application Summary : While the specific use of Mesitylacetic acid is not detailed, it may be involved in the production or purification processes of lactic acid .
- Methods of Application : The specific experimental procedures for this application are not provided in the available resources .
- Results or Outcomes : The outcome of this process is the production of lactic acid, which has wide industrial applicability in food and non-food industries .
-
Synthesis of Modified Nucleic Acids (XNAs)
- Scientific Field : Biotechnology
- Application Summary : Mesitylacetic acid may be used in the synthesis of modified nucleic acids, also known as xeno nucleic acids (XNAs) .
- Methods of Application : The specific experimental procedures for this synthesis are not provided in the available resources .
- Results or Outcomes : The outcome of this process is the production of XNAs, which offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .
-
Production of Polylactic Acid (PLA)
- Scientific Field : Biotechnology and Material Science
- Application Summary : Mesitylacetic acid may be involved in the production of polylactic acid (PLA), a biodegradable and environmentally friendly polymer .
- Methods of Application : The specific experimental procedures for this application are not provided in the available resources .
- Results or Outcomes : The outcome of this process is the production of PLA, which has significant roles in drug delivery, implants, and tissue engineering .
-
One-Pot Conversion of Acetone into Mesitylene
- Scientific Field : Organic Chemistry
- Application Summary : Mesitylacetic acid may be used in the one-pot conversion of acetone into mesitylene .
- Methods of Application : The specific experimental procedures for this conversion are not provided in the available resources .
- Results or Outcomes : The outcome of this process is the production of mesitylene .
Safety And Hazards
Mesitylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing5.
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMQAKKAHTCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196032 | |
Record name | (2,4,6-Trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream powder; [Alfa Aesar MSDS] | |
Record name | Mesitylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20800 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mesitylacetic acid | |
CAS RN |
4408-60-0 | |
Record name | 2,4,6-Trimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4408-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4408-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4,6-Trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4,6-trimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESITYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4D9H5LJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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